molecular formula C11H7FN4O2S B2664408 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide CAS No. 1607290-54-9

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide

Cat. No.: B2664408
CAS No.: 1607290-54-9
M. Wt: 278.26
InChI Key: YCFJRPFUGVGXNS-UHFFFAOYSA-N
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Description

6-Cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide is a heteroaryl-substituted sulfonamide compound of significant interest in medicinal chemistry and preclinical research. This chemical scaffold is recognized for its potential as a modulator of biological targets, particularly voltage-gated sodium channels, which are implicated in neurological disorders such as epilepsy and seizures . The molecular structure incorporates a pyridine ring with a cyano substituent, a feature known to influence the compound's electronic properties, binding affinity, and metabolic stability . The specific integration of a fluorine atom on the adjacent pyridine ring is a strategic modification often employed in drug design to fine-tune properties like lipophilicity, membrane permeability, and overall pharmacokinetic profile . Research into related sulfonamide compounds has demonstrated their potential as inhibitors of key proteins, such as perforin, which is a critical component of the immune response and a target for immunosuppressive therapies in conditions like allograft rejection and graft-versus-host disease . Furthermore, such compounds are investigated for their interactions with G-protein coupled receptors (GPCRs) for potential neuroprotective and anti-ischemic applications . This reagent is provided strictly for Research Use Only and is intended to facilitate the development of novel therapeutic agents in institutional or corporate laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O2S/c12-10-2-1-5-14-11(10)16-19(17,18)9-4-3-8(6-13)15-7-9/h1-5,7H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJRPFUGVGXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Reduction of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom to the pyridine ring.

    Sulfonation: Introduction of a sulfonamide group.

    Cyanation: Introduction of a cyano group.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitric acid and sulfuric acid, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst. Fluorination often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). Sulfonation can be carried out using chlorosulfonic acid, and cyanation can be achieved using cyanogen bromide or similar reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide, in cancer therapy. The compound has been investigated for its ability to inhibit specific enzymes associated with tumor growth. For instance, sulfonamides have been shown to inhibit carbonic anhydrases, which are often overexpressed in tumors, thereby offering a novel approach to cancer treatment .

2. Enzyme Inhibition
The sulfonamide moiety is crucial for the binding of inhibitors to the active sites of various enzymes. This compound has been identified as a potential inhibitor for several classes of proteases, including aspartic and serine proteases, which are vital in many biological processes and disease mechanisms .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Researchers have explored various substitutions on the pyridine ring to optimize its pharmacological properties, including increased solubility and bioavailability .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The apoptosis-inducing capability was confirmed through morphological assessments and flow cytometry analyses .
  • Enzyme Targeting : A study focused on the inhibition of carbonic anhydrases revealed that derivatives of this compound showed low nanomolar affinity for CA IX and CA XII isoforms, which are implicated in tumor progression. This suggests a promising avenue for therapeutic development targeting these enzymes .

Mechanism of Action

The mechanism of action of 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide with two structurally related pyridine-sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity
This compound C₁₁H₆FN₃O₂S 263.2 6-Cyano, 3-sulfonamide linked to 3-fluoropyridin-2-yl Not reported
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a) C₁₃H₁₂BrClN₂O₂S 375.4 5-Bromo, 2-chloro, 3-sulfonamide linked to 1-phenylethyl PI3Kα IC₅₀ = 1.08 µM
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide C₁₃H₁₂ClFN₂O₂S 314.8 6-Chloro, 3-sulfonamide linked to N-methyl-(3-fluorophenyl)methyl Not reported
Key Observations:
  • Substituent Effects: The cyano group in the target compound likely increases polarity and electron deficiency in the pyridine ring compared to bromo or chloro substituents in analogs. This could enhance interactions with polar residues in enzyme active sites.
  • Molecular Weight : The target compound (263.2 g/mol) is significantly smaller than the other derivatives, which may improve bioavailability or membrane permeability.

Biological Activity

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide is a pyridine derivative characterized by the presence of a cyano group, a fluoropyridinyl group, and a sulfonamide group. This unique combination of functional groups imparts significant biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₇FN₄O₂S
Molecular Weight274.30 g/mol
SMILESO=S(=O)(N=Cc1ccccn1)c1ccc(nc1)C#N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis. Notably, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound shows varying potency against different cancer cell lines, with IC50 values reported in the low micromolar range (e.g., IC501.010.0μM\text{IC}_{50}\approx 1.0-10.0\mu M) depending on the specific type of cancer cell line being tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating bacterial infections.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

  • Antiproliferative Effects : A study investigating the antiproliferative effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth, particularly in gastric cancer cells (SGC-7901), where it induced cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : Molecular modeling studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound fits well into active sites of kinases, potentially blocking their function .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other related compounds:

CompoundBiological ActivityIC50 (µM)
2-FluoropyridineModerate anticancer activity~10
Pyridine-3-sulfonamideAntimicrobial properties~5
6-Cyano-N-(4-pyridinyl)methylpyridineLow cytotoxicity>20

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